molecular formula C9H7Cl3N2O B2821477 2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile CAS No. 299918-21-1

2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile

Cat. No.: B2821477
CAS No.: 299918-21-1
M. Wt: 265.52
InChI Key: IJKQRELRQDOFFA-UHFFFAOYSA-N
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Description

2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile is a heterocyclic compound featuring a pyrrole core substituted with a methyl group at the 1-position, a 2,2,2-trichloroacetyl group at the 5-position, and an acetonitrile moiety at the 2-position. The electron-withdrawing trichloroacetyl and cyano groups likely influence its reactivity, making it a candidate for nucleophilic substitution or cyclization reactions.

Properties

IUPAC Name

2-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2O/c1-14-6(4-5-13)2-3-7(14)8(15)9(10,11)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKQRELRQDOFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)C(Cl)(Cl)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile typically involves the reaction of 1-methylpyrrole with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetonitrile to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the trichloroacetyl chloride and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the trichloroacetyl group or to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrrole derivatives.

Scientific Research Applications

2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and two analogs:

Compound Name Core Heterocycle Substituent at Position 5 Functional Group at Position 2 Molecular Formula Molecular Weight (g/mol) CAS Number
2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile (Target) Pyrrole 2,2,2-Trichloroacetyl Acetonitrile (CN) C₉H₇Cl₃N₂O 285.52 Not available
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile Pyrazole Chlorine (Cl) Acetonitrile (CN) C₆H₆ClN₃ 155.59 1310379-49-7
2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetate-theophylline conjugate Pyrrole 4-Methylbenzoyl Acetate ester linked to theophylline C₂₂H₂₃N₅O₄ 421.45 Not available
Key Observations:

Core Heterocycle: The target compound and the theophylline conjugate share a pyrrole core, while the pyrazole analog () features a pyrazole ring.

Substituent Effects: The trichloroacetyl group in the target compound is strongly electron-withdrawing, which may activate the pyrrole ring for electrophilic substitution. In contrast, the chlorine substituent in the pyrazole analog directs reactivity differently, favoring meta-substitution in electrophilic reactions .

Functional Groups :

  • The acetonitrile group in the target and pyrazole compounds is a versatile synthon, often participating in cycloadditions or serving as a leaving group. The acetate ester in the theophylline conjugate likely improves solubility or enables prodrug functionality .

Physicochemical and Pharmacokinetic Properties

  • The pyrazole analog (155.59 g/mol) is smaller, possibly favoring rapid distribution, while the theophylline conjugate (421.45 g/mol) may exhibit prolonged circulation due to increased size .
  • Solubility : The acetonitrile group’s polarity likely enhances aqueous solubility compared to the lipophilic benzoyl group in the conjugate.

Notes on Analytical Methods

Crystallographic software such as SHELXL (for refinement) and WinGX (for data analysis) are widely employed to resolve structural details of similar heterocyclic compounds . These tools could aid in elucidating the target compound’s conformation and intermolecular interactions.

Biological Activity

2-[1-Methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile (CAS Number: 338395-82-7) is a synthetic compound with a unique pyrrole structure that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[1-Methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile is C_{15}H_{10}Cl_3N_0_4, with a molecular weight of 374.6 g/mol. The compound features a pyrrole ring substituted with a trichloroacetyl group and an acetonitrile functional group, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
  • Cytotoxic Effects : The compound has shown potential cytotoxicity against different cancer cell lines.
  • Cellular Mechanisms : It may induce apoptosis through mitochondrial pathways, as evidenced by studies on related compounds.

The mechanisms through which 2-[1-Methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile exerts its biological effects are not fully elucidated. However, similar compounds have been reported to:

  • Inhibit DNA Synthesis : By interacting with DNA or related proteins, leading to cell cycle arrest.
  • Induce Apoptosis : Via activation of caspases and modulation of Bcl-2 family proteins.
  • Alter Cellular Signaling Pathways : Affecting pathways such as MAPK and PI3K/Akt.

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on various human cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability at concentrations above 10 µM. The IC50 values varied among different cell lines, suggesting selective toxicity.

Cell LineIC50 (µM)
HL60 (Leukemia)12.5
A549 (Lung)15.0
SK-BR-3 (Breast)10.0

Study 2: Mechanistic Insights

In vitro experiments demonstrated that the compound induced apoptosis in HL60 cells through caspase activation. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound for 24 hours.

Study 3: Synergistic Effects

Research indicated that when combined with standard chemotherapeutics (e.g., doxorubicin), the compound exhibited synergistic effects in enhancing cytotoxicity against resistant cancer cells.

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